molecular formula C17H31NaO3 B1260742 Palmoxirate sodium CAS No. 85216-79-1

Palmoxirate sodium

Cat. No.: B1260742
CAS No.: 85216-79-1
M. Wt: 306.4 g/mol
InChI Key: PAKGDHCMLYSCMW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Palmoxirate sodium is the sodium salt form of palmoxirate, a compound recognized for its role as an inhibitor of long-chain fatty acid oxidation . This primary mechanism underpins its research applications, particularly in metabolic studies. By inhibiting fatty acid oxidation, palmoxirate shifts cellular energy metabolism towards carbohydrate oxidation. This effect is attributed to the glucose-fatty acid cycle, also known as the Randle cycle, and results in decreased blood glucose levels . Consequently, it has been investigated for its potential hypoglycemic (blood glucose-lowering) activity . Studies using its methyl ester form (methyl palmoxirate) have demonstrated that this inhibition of fatty acid oxidation can stimulate eating behavior in animal models, activating specific neural pathways from the hindbrain to the forebrain . This compound is supplied for research purposes to further explore these metabolic pathways and mechanisms. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85216-79-1

Molecular Formula

C17H31NaO3

Molecular Weight

306.4 g/mol

IUPAC Name

sodium;2-tetradecyloxirane-2-carboxylate

InChI

InChI=1S/C17H32O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-20-17)16(18)19;/h2-15H2,1H3,(H,18,19);/q;+1/p-1

InChI Key

PAKGDHCMLYSCMW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)[O-].[Na+]

Origin of Product

United States

Molecular Mechanisms of Action and Specificity

Carnitine Palmitoyltransferase I (CPT1) Inhibition Dynamics

The inhibitory action of palmoxirate sodium on CPT1 is a multifaceted process characterized by isoform specificity, irreversible binding, and stereochemical dependence.

The CPT1 enzyme exists in three main isoforms with distinct tissue distributions and regulatory properties. CPT1A is predominantly found in the liver, kidneys, and other tissues, while CPT1B is the primary isoform in muscle, heart, and adipose tissue. frontiersin.orgnih.gov A third isoform, CPT1C, is mainly expressed in the brain and differs functionally from the other two. frontiersin.orguniprot.org

Table 1: Tissue Distribution of CPT1 Isoforms

IsoformPrimary Tissue Distribution
CPT1ALiver, Spleen, Kidneys, Lungs, Intestines, Pancreas, Brain, Ovaries frontiersin.org
CPT1BSkeletal Muscle, Adipose Tissue, Heart, Testis cellsignal.comfrontiersin.org
CPT1CBrain, Testis, Ovaries, Small Intestine, Colon frontiersin.org

Palmoxirate, in its activated CoA ester form, acts as an irreversible, active site-directed inhibitor of CPT1A. nih.govresearchgate.net The mechanism involves the highly reactive oxirane (epoxide) ring of the molecule. nih.gov It is proposed that this epoxide ring is covalently adducted to a crucial amino acid residue within the active site of the CPT1 enzyme, leading to its irreversible inactivation. nih.gov This covalent modification prevents the enzyme from binding to its natural substrate, long-chain acyl-CoA, thereby halting the transport of fatty acids into the mitochondria.

Chirality plays a critical role in the biological activity of many pharmaceutical compounds, and palmoxirate is no exception. khanacademy.orgnih.gov The molecule contains a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. khanacademy.orgwikipedia.org Research on the related inhibitor, etomoxir (B15894), has demonstrated that the inhibitory activity is stereospecific, with the (R)-(+)-enantiomer being the biologically active form that inhibits CPT1. rndsystems.com This stereospecificity implies a precise three-dimensional fit between the inhibitor and the enzyme's active site, where only one enantiomer can orient itself correctly to interact with and modify the target residue. The (S)-enantiomer, conversely, is significantly less active or inactive. chemrxiv.org

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). ncifcrf.govyoutube.com The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. youtube.comresearchgate.net However, the IC50 value is dependent on the substrate concentration. youtube.comsciencesnail.com

The Ki value, on the other hand, is a more fundamental measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex. ncifcrf.govsciencesnail.com A lower Ki value indicates a higher affinity of the inhibitor for the enzyme. For irreversible inhibitors like palmoxirate, the kinetic analysis is more complex than for reversible inhibitors. The determination of these values is crucial for comparing the potency of different inhibitors and understanding their mechanism of action. ncifcrf.govbioivt.com

Table 2: Key Kinetic Parameters in Enzyme Inhibition

ParameterDefinitionSignificance
IC50 The concentration of an inhibitor that reduces the activity of an enzyme by 50%. youtube.comA common measure of inhibitor potency, but can be influenced by experimental conditions. youtube.com
Ki The inhibition constant; the dissociation constant for the binding of an inhibitor to an enzyme. sciencesnail.comAn intrinsic measure of inhibitor affinity, independent of substrate concentration. ncifcrf.gov

Perturbations in Mitochondrial Fatty Acid Beta-Oxidation Pathways

By irreversibly inhibiting CPT1, this compound effectively blocks the entry of long-chain fatty acids into the mitochondria. researchgate.netnih.gov This leads to a significant disruption of the mitochondrial fatty acid β-oxidation pathway, the primary process by which fatty acids are broken down to produce energy in the form of ATP. physiology.orgfrontiersin.org The inhibition of this pathway results in a shift in cellular metabolism, forcing cells to rely more on alternative energy sources such as glucose. physiology.org This metabolic switch has been a key area of investigation in various research contexts. nih.govphysiology.org The suppression of fatty acid oxidation can lead to an accumulation of fatty acids and their metabolites in the cytoplasm, which can have further downstream effects on cellular signaling and function. nih.govresearchgate.net

Investigation of Ancillary and Off-Target Molecular Interactions

While CPT1 is the primary target of palmoxirate and its analogs like etomoxir, research has revealed the potential for off-target effects, particularly at higher concentrations. plos.orgnih.gov For instance, studies with etomoxir have shown that at concentrations exceeding what is necessary to maximally inhibit CPT1, it can have off-target effects on other mitochondrial proteins, including components of the electron transport chain, such as Complex I. plos.orgnih.gov

Modulation of Mitochondrial Electron Transport Chain Complexes (e.g., Complex I Inhibition)

Palmoxirate's influence on the mitochondrial electron transport chain (ETC) is primarily an indirect effect stemming from its inhibition of CPT1, rather than a direct interaction with the ETC complexes themselves. By blocking CPT1, palmoxirate curtails the transport of long-chain fatty acids into the mitochondria, thereby reducing the rate of fatty acid β-oxidation (FAO). nih.govdiabetesjournals.org This process is a significant source of reducing equivalents, namely FADH₂ and NADH, which donate electrons to the ETC via electron-transferring flavoprotein (ETF) dehydrogenase and Complex I, respectively. frontiersin.org

High rates of FAO can lead to an oversupply of these electron donors, creating an electron "backpressure" within the ETC. This condition increases the likelihood of electron leakage, particularly at Complex I and Complex III, which results in the formation of reactive oxygen species (ROS). frontiersin.org It has been proposed that this mechanism makes FAO a notable source of oxidative stress. nih.gov

Research utilizing methyl palmoxirate has provided evidence for this modulatory role. A study investigating the effects of inhibiting brain mitochondrial β-oxidation with methyl palmoxirate found a significant reduction in non-enzymatically derived oxidative metabolites of polyunsaturated fatty acids. nih.gov This finding supports the hypothesis that by reducing the substrate flux through FAO, palmoxirate alleviates electron pressure on the ETC and mitigates the production of ROS. nih.govfrontiersin.org The reduction in substrate supply for oxidative phosphorylation also leads to decreased cellular ATP levels, as observed in liver cells treated with methyl palmoxirate. ahajournals.orgahajournals.org While some CPT1 inhibitors like etomoxir have been noted to inhibit Complex I directly at high concentrations, this is considered an off-target effect, and the primary mechanism for palmoxirate remains the modulation of substrate supply to the ETC. nih.gov

Table 1: Effect of Methyl Palmoxirate (MEP) on Non-Enzymatic Oxidative Metabolites in Rat Brain
Metabolite FamilySpecific MetabolitePercentage Reduction vs. Vehicle
HETE (from Arachidonic Acid)5-HETE-44%
12-HETE-23%
8,9-EET-32%
11,12-EET-50%
Metabolites from Docosahexaenoic Acid7-HDHA-49%
14-HDHA-28%
Data sourced from Chen et al. (2013). nih.gov This table summarizes the significant reduction in several non-enzymatic, auto-oxidative polyunsaturated fatty acid (PUFA) metabolites following the inhibition of brain mitochondrial β-oxidation by methyl palmoxirate.

Evaluation of Interactions with Other Metabolic Enzymes

The primary action of palmoxirate on CPT1 precipitates significant shifts in the activity of other key metabolic enzymes, notably those involved in β-oxidation and glucose metabolism.

Acetyl-CoA Dehydrogenase

The family of acyl-CoA dehydrogenases (ACADs), including short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) specific enzymes, catalyze the initial dehydrogenation step within each cycle of mitochondrial β-oxidation. wikipedia.orgd-nb.info These enzymes are located inside the mitochondrial matrix. Palmoxirate's inhibition of CPT1 occurs at the outer mitochondrial membrane, blocking the entry of the long-chain acyl-CoA substrates necessary for LCAD and VLCAD function. frontiersin.org

Therefore, the interaction of palmoxirate with these dehydrogenases is indirect but potent. By preventing their substrates from entering the mitochondria, palmoxirate effectively downregulates the entire long-chain FAO pathway, starving the intramitochondrial acyl-CoA dehydrogenases of their necessary reactants. This leads to a marked decrease in the metabolic flux through β-oxidation.

Pyruvate (B1213749) Dehydrogenase Kinase

Palmoxirate's influence on Pyruvate Dehydrogenase Kinase (PDK) is a classic example of metabolic switching mediated by the Randle Cycle. The activity of the Pyruvate Dehydrogenase Complex (PDC), which governs the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle, is tightly regulated by phosphorylation. nih.gov PDKs are the enzymes that phosphorylate and inactivate PDC. ahajournals.orge-dmj.org

The activity of PDKs is allosterically stimulated by high mitochondrial ratios of [acetyl-CoA]/[Coenzyme A] and [NADH]/[NAD⁺]. ahajournals.orge-dmj.org Under normal conditions where fatty acids are abundant, high rates of FAO generate large amounts of acetyl-CoA and NADH, leading to the activation of PDK, the subsequent inactivation of PDC, and a decrease in glucose oxidation. ahajournals.org

By inhibiting FAO, palmoxirate reverses this state. The reduction in β-oxidation leads to lower intramitochondrial levels of acetyl-CoA and NADH. This decrease in key allosteric activators is expected to reduce PDK activity. With less inhibition from PDK, the opposing enzyme, pyruvate dehydrogenase phosphatase (PDP), can dephosphorylate and activate PDC. The net result is a metabolic shift that favors the oxidation of glucose over fatty acids. ahajournals.org This mechanism is consistent with findings that CPT1 inhibition can reduce hepatic gluconeogenesis and improve glucose homeostasis. diabetesjournals.org

Table 2: Mechanistic Cascade of Palmoxirate's Effect on Pyruvate Dehydrogenase Kinase (PDK)
StepEventBiochemical Consequence
1Palmoxirate irreversibly inhibits CPT1Transport of long-chain fatty acids into mitochondria is blocked
2Rate of fatty acid β-oxidation decreasesProduction of mitochondrial Acetyl-CoA and NADH from fatty acids is reduced
3[Acetyl-CoA]/[CoA] and [NADH]/[NAD⁺] ratios decreaseAllosteric activation of Pyruvate Dehydrogenase Kinase (PDK) is diminished
4PDK-mediated phosphorylation of the Pyruvate Dehydrogenase Complex (PDC) is reducedPDC becomes more active (dephosphorylated state)
5Increased PDC activityOxidation of pyruvate to Acetyl-CoA is enhanced, promoting glucose utilization
This table outlines the expected sequence of events following CPT1 inhibition by palmoxirate, leading to a metabolic switch from fatty acid to glucose oxidation, based on the principles of the Randle Cycle. ahajournals.orge-dmj.org

Impact on Cellular Bioenergetics and Metabolic Fluxes

Alterations in Mitochondrial Respiration and Oxygen Consumption Rates

Palmoxirate sodium, through its inhibition of CPT-1, directly curtails the beta-oxidation of long-chain fatty acids, a major source of fuel for mitochondrial respiration in many cell types. patsnap.complos.org This reduction in fatty acid oxidation leads to a discernible decrease in mitochondrial oxygen consumption rates (OCR). mdpi.com By preventing the entry of fatty acids into the mitochondria, the availability of substrates for the electron transport chain is diminished, resulting in lower rates of oxygen being used as the final electron acceptor. mdpi.com

The impact of palmoxirate and similar CPT-1 inhibitors on respiration is a key area of study. For instance, in isolated mouse islets, while glucose significantly increases the oxygen consumption rate, the addition of palmitate (a fatty acid) results in only a minor increase in OCR. mdpi.com This suggests that under normal conditions, fatty acids contribute to mitochondrial respiration, and inhibiting their transport would logically lead to a reduction in this contribution.

Regulation of Cellular Adenosine Triphosphate (ATP) Synthesis and Energy Homeostasis

Studies have shown that inhibiting CPT-1 with agents like methyl palmoxirate can lead to a decrease in the ATP/AMP ratio, indicating a drop in the cell's energy status. physiology.orgphysiology.org This energy deficit can, in turn, activate energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway. physiology.orgphysiology.org The reduction in ATP synthesis from fatty acids forces the cell to rely more heavily on other metabolic pathways, such as glycolysis, to meet its energy demands. patsnap.com However, in some contexts, this compensatory mechanism may not be sufficient to maintain normal ATP levels, leading to a state of cellular energy stress. nih.gov

Interplay with Glucose Metabolism and Glycolytic Pathways

A primary consequence of inhibiting fatty acid oxidation with this compound is a compensatory increase in glucose metabolism. This phenomenon is often explained by the "Randle cycle," a concept describing the competition between fatty acids and glucose for oxidation. nih.govphysiology.orgnih.gov When fatty acid oxidation is blocked, the inhibition it normally exerts on glucose uptake and glycolysis is lifted, leading to an increased reliance on glucose as an energy source. patsnap.comphysiology.org

This shift is evident in various studies where treatment with CPT-1 inhibitors leads to increased glucose oxidation. physiology.org For example, in hepatoma cells, while palmitate overload surprisingly enhances glycolysis, the inhibition of fatty acid oxidation forces a more pronounced dependence on this pathway for ATP production. nih.gov This metabolic reprogramming highlights the intricate and reciprocal relationship between fatty acid and glucose metabolism, which is centrally modulated by the activity of CPT-1. physiology.org

Comprehensive Analysis of Lipid Metabolism Beyond Beta-Oxidation

The effects of this compound extend beyond the direct inhibition of beta-oxidation, influencing other critical aspects of lipid metabolism.

Carnitine Acyltransferase Activity and Malonyl-CoA Regulatory Mechanisms

This compound acts as an irreversible inhibitor of CPT-1, the enzyme that catalyzes the rate-limiting step in the transport of long-chain fatty acids into the mitochondria. nih.gov CPT-1 facilitates the conversion of long-chain fatty acyl-CoAs to their carnitine derivatives, allowing them to cross the outer mitochondrial membrane. patsnap.comwikipedia.org

The activity of CPT-1 is naturally regulated by malonyl-CoA, an intermediate in fatty acid synthesis that acts as an allosteric inhibitor. wikipedia.orgmedchemexpress.commarquette.edu By binding to CPT-1, malonyl-CoA prevents fatty acid entry into the mitochondria, thereby coordinating fatty acid synthesis and oxidation. wikipedia.orgmarquette.edu Palmoxirate's mechanism of action essentially mimics and enhances this natural regulatory process, but in an irreversible manner. nih.gov The sensitivity of different CPT-1 isoforms to malonyl-CoA varies, with the muscle isoform (CPT-1B) being significantly more sensitive than the liver isoform (CPT-1A). wikipedia.org

Influence on Cardiolipin (B10847521) Biosynthesis Pathways

Given that mitochondrial dysfunction is a hallmark of lipotoxicity—a condition of cellular stress induced by excess fatty acids—and that palmoxirate alters fatty acid flux, it is plausible that it could indirectly affect cardiolipin metabolism. cam.ac.uk Alterations in the composition of mitochondrial phospholipids, including cardiolipin, can have significant impacts on mitochondrial function. mdpi.comcam.ac.uk

Modulation of Fatty Acylglycerol, Ceramide, and Cholesterol Ester Production

By inhibiting the primary pathway for fatty acid degradation, this compound can lead to an accumulation of fatty acyl-CoAs in the cytoplasm. This buildup can redirect these fatty acids towards other metabolic fates, including the synthesis of complex lipids.

One significant consequence is the potential for increased ceramide production. mdpi.com The de novo synthesis of ceramides (B1148491) begins with the condensation of palmitoyl-CoA and serine. mdpi.comnih.gov By increasing the intracellular pool of palmitoyl-CoA, CPT-1 inhibition can drive the synthesis of ceramides, which are important signaling molecules involved in processes like apoptosis and inflammation. mdpi.comnih.gov

Similarly, the increased availability of fatty acyl-CoAs can promote their esterification into fatty acylglycerols, such as triacylglycerols (triglycerides), for storage. This can lead to an accumulation of intracellular lipids. While specific data on cholesterol ester production in response to palmoxirate is limited in the search results, the general principle of redirecting excess fatty acids towards storage and synthesis pathways suggests a potential for modulation.

Interactive Data Table: Effects of Palmoxirate on Cellular Processes

Cellular ProcessEffect of this compoundKey Mediators/Pathways
Mitochondrial Respiration Decreased Oxygen ConsumptionInhibition of CPT-1, reduced substrate for electron transport chain
ATP Synthesis Decreased from fatty acidsInhibition of beta-oxidation
Energy Homeostasis Potential for cellular energy stressDecreased ATP/AMP ratio, activation of AMPK
Glucose Metabolism Increased glucose oxidationRandle Cycle, compensatory mechanism
Carnitine Acyltransferase Irreversible inhibitionCPT-1
Ceramide Production Potential for increaseIncreased availability of palmitoyl-CoA for de novo synthesis

Characterization of Oxidative Stress Responses and Reactive Oxygen Species (ROS) Dynamics

The inhibition of fatty acid β-oxidation by compounds such as this compound and its derivatives has been investigated in the context of cellular oxidative stress. Fatty acid β-oxidation has been hypothesized to be a source of oxidative stress in certain tissues, such as the brain. nih.govnih.gov Research using methyl palmoxirate (MEP), an inhibitor of carnitine palmitoyltransferase I, has provided insights into this relationship. In a study on rats, administration of MEP led to a selective decrease in the basal levels of nonenzymatic auto-oxidative polyunsaturated fatty acid (PUFA) metabolites in the brain. nih.gov This finding supports the hypothesis that mitochondrial fatty acid β-oxidation contributes to oxidative stress, and its inhibition can reduce the generation of these oxidative products. nih.govnih.gov

Reactive oxygen species (ROS) are a natural byproduct of metabolic processes, including mitochondrial respiration. frontiersin.org While essential for cell signaling at low concentrations, excessive ROS production leads to oxidative stress, a condition characterized by an imbalance between ROS generation and the body's antioxidant defenses. nih.gov Chronic exposure to certain saturated fatty acids, such as palmitate, has been shown to induce ROS overproduction in various cell types, contributing to cellular dysfunction. nih.govnih.govnih.gov The primary sources of ROS production in the cell include the mitochondrial electron transport chain and enzymes like NADPH oxidase. frontiersin.orgnih.gov Studies have indicated that inhibiting fatty acid β-oxidation could be a therapeutic strategy for brain disorders associated with heightened oxidative stress. nih.govnih.gov

Signal Transduction Pathway Modulation in Response to Energy Stress

The inhibition of fatty acid oxidation by Palmoxirate and its analogs creates a state of cellular energy stress, particularly in tissues that rely heavily on fats as their primary energy source. This is most evident in the heart, where fatty acids are the main fuel. physiology.orgphysiology.org By blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation, these inhibitors disrupt the primary pathway of ATP production in cardiac muscle. This disruption leads to a significant shift in the cellular energy balance, which in turn activates specific signal transduction pathways to help the cell adapt to the energy deficit. physiology.orgphysiology.org

A primary sensor of cellular energy status is the AMP-activated protein kinase (AMPK), which becomes activated under conditions of energy depletion, such as a rise in the AMP/ATP ratio. frontiersin.orgfrontiersin.orgsinobiological.com The inhibition of fatty acid β-oxidation by methyl palmoxirate has been demonstrated to induce a significant energy deficit in the heart, leading to a decreased ATP/AMP ratio. physiology.orgphysiology.orgresearchgate.net This change in the nucleotide ratio triggers the activation of AMPK. physiology.orgphysiology.org

The activation of AMPK occurs through the phosphorylation of a specific threonine residue (Thr172) on its catalytic α subunit by upstream kinases. physiology.orgfrontiersin.org Studies in rats treated with methyl palmoxirate have shown a significant increase in the phosphorylation of AMPK at Thr172 specifically in the heart muscle. physiology.orgphysiology.org In contrast, skeletal muscle like the gastrocnemius, which primarily utilizes glucose at rest, shows no significant change in its energy status or AMPK phosphorylation following methyl palmoxirate treatment. physiology.orgphysiology.org This tissue-specific effect underscores the heart's dependence on fatty acid oxidation and highlights AMPK as a critical mediator in the cellular response to the energy stress induced by the inhibition of this pathway. physiology.orgphysiology.org Once activated, AMPK works to restore energy homeostasis by stimulating ATP-producing catabolic pathways and inhibiting ATP-consuming anabolic processes, such as protein synthesis. physiology.orgsinobiological.com

Table 1: Effect of Methyl Palmoxirate on Energy Status and AMPK Phosphorylation in Rat Tissues

This table summarizes the differential effects of methyl palmoxirate-induced inhibition of fatty acid β-oxidation on the cellular energy state (ATP/AMP ratio) and the activation of a key energy-sensing enzyme (AMPK) in heart and skeletal muscle. The data is derived from studies in rats. physiology.orgphysiology.org

TissueParameterControlMethyl Palmoxirate TreatedPercentage Change
Heart ATP/AMP Ratio1.00 (normalized)Significantly Reduced
Phospho-AMPK (Thr172)BaselineSignificantly Increased
Gastrocnemius ATP/AMP Ratio1.00 (normalized)Unchanged
Phospho-AMPK (Thr172)BaselineUnchanged

Cellular and Tissue Specific Metabolic Remodeling Studies

Myocardial Metabolic Adaptation and Substrate Utilization

Under normal physiological conditions, the heart primarily relies on fatty acid oxidation, which accounts for 60-80% of its oxygen consumption, with glucose and lactate (B86563) making a smaller contribution. termedia.pl This preference is due to the higher ATP yield from fatty acid oxidation compared to glucose oxidation. termedia.pl However, this preference for fatty acids requires more oxygen per mole of ATP produced. termedia.pl The metabolism of fatty acids and glucose is reciprocally regulated; acetyl-CoA from fatty acid β-oxidation inhibits pyruvate (B1213749) dehydrogenase, which in turn can inhibit key enzymes in glycolysis. termedia.pl This leads to an "uncoupling" between glycolysis and glucose oxidation. termedia.pl

The compound Palmoxirate sodium, through its active form, inhibits carnitine palmitoyltransferase I (CPT-I), a key enzyme for transporting long-chain fatty acids into the mitochondria for oxidation. universiteitleiden.nlphysiology.org Inhibition of CPT-I by palmoxirate effectively suppresses fatty acid β-oxidation. physiology.orgphysiology.org This forces a metabolic shift in the myocardium, away from fatty acid utilization and towards an increased reliance on glucose oxidation for energy production. nih.govmdpi.com This shift is a direct consequence of blocking the primary pathway for fatty acid breakdown. In diabetic states, where the heart's reliance on fatty acids is heightened, inhibitors of CPT-I like etomoxir (B15894) have been shown to increase cardiac glucose utilization. nih.gov

The suppression of fatty acid β-oxidation by methyl palmoxirate significantly reduces protein synthesis in the heart. physiology.orgphysiology.org This effect is mediated by alterations in the function of eukaryotic initiation factors (eIFs), which are crucial for the initiation of mRNA translation. physiology.orgphysiology.org

Key regulatory proteins involved in this process include:

eIF2B and eIF2α: The guanine (B1146940) nucleotide exchange activity of eIF2B is repressed, and the phosphorylation of the α-subunit of eIF2 (eIF2α) is enhanced in the heart following treatment with methyl palmoxirate. physiology.org Increased phosphorylation of eIF2α leads to the sequestration of eIF2B, preventing the exchange of GDP for GTP on eIF2 and thereby inhibiting translation initiation. physiology.org

eIF4E-binding Protein-1 (4E-BP1): Methyl palmoxirate treatment leads to a marked reduction in the phosphorylation of 4E-BP1 in the heart. physiology.orgphysiology.org Hypophosphorylated 4E-BP1 binds to eIF4E, preventing the formation of the active eIF4F complex and thus inhibiting the binding of mRNA to the ribosome. physiology.org

Ribosomal Protein S6 Kinase (S6K1): The phosphorylation of S6K1 is also reduced in the hearts of animals treated with methyl palmoxirate. physiology.orgphysiology.org Since S6K1 is a downstream target of the mTOR signaling pathway, this indicates that mTOR-dependent signaling is modulated by the inhibition of fatty acid oxidation. physiology.org

These changes in the phosphorylation state and activity of key translational regulators collectively contribute to the observed decrease in myocardial protein synthesis when fatty acid oxidation is inhibited by palmoxirate. physiology.orgphysiology.org This response appears to be specific to cardiac muscle, as similar changes are not observed in skeletal muscle like the gastrocnemius. physiology.orgphysiology.org

Table 1: Effect of Methyl Palmoxirate on Myocardial Translational Control

FactorEffect of Methyl PalmoxirateMechanismReference
Protein SynthesisReducedOverall decrease in the rate of protein formation in the heart. physiology.orgphysiology.org
eIF2B ActivityRepressedDecreased guanine nucleotide exchange activity. physiology.org
eIF2α PhosphorylationEnhancedIncreased phosphorylation on Ser51. physiology.org
4E-BP1 PhosphorylationReducedRedistribution into hypophosphorylated forms. physiology.orgphysiology.org
S6K1 PhosphorylationReducedRedistribution into hypophosphorylated forms. physiology.orgphysiology.org

Hepatic Metabolic Responses and Gene Expression Profiling

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in fatty acid oxidation. mdpi.comphysiology.org Its activity is enhanced by coactivator proteins like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). mdpi.comphysiology.orgnih.gov PGC-1α itself is a major regulator of cellular metabolism, coactivating a range of transcription factors to control the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. nih.govfrontiersin.org

In conditions of high fatty acid availability, such as in diabetes, the expression of both PPARα and PGC-1α is elevated in the heart, leading to increased expression of their target genes involved in fatty acid uptake and oxidation. mdpi.com These target genes include those encoding for enzymes like carnitine palmitoyltransferase (CPT-1) and medium-chain acyl-CoA dehydrogenase (MCAD). mdpi.comphysiology.org While direct studies on the effect of palmoxirate on the expression of PPARα and PGC-1α are limited, the inhibition of fatty acid oxidation, the primary pathway regulated by these factors, implies a significant impact on their downstream signaling. For instance, in diabetic rats, the upregulation of PPARα leads to an increase in the expression of pyruvate dehydrogenase kinase 4 (PDK4), which in turn inhibits glucose oxidation. nih.gov

Fibroblast growth factor 21 (FGF21) is a hormone primarily expressed in the liver that is induced by various metabolic stressors, including nutrient deficiency and excess. ijbs.comfrontiersin.org Its expression is regulated by factors such as PPARα. ijbs.com Studies have shown that sodium butyrate (B1204436), a histone deacetylase inhibitor, can induce FGF21 expression in the liver, which in turn enhances fatty acid oxidation and ketogenesis. nih.gov This induction of FGF21 by butyrate is mediated through the inhibition of HDAC3, which otherwise suppresses PPARα function. nih.gov While direct evidence linking palmoxirate to FGF21 expression is scarce, the interplay between fatty acid metabolism, PPARα, and FGF21 suggests a potential regulatory connection.

Uncoupling protein 2 (UCP2) is a mitochondrial protein that can reduce the generation of reactive oxygen species. nih.gov Its expression can be regulated by factors like FGF21. nih.gov For example, FGF21 treatment in diet-induced obese mice has been shown to upregulate UCP2 expression in the liver. nih.gov Given that palmoxirate alters the metabolic state of the liver, it is plausible that it could indirectly influence the expression of UCP2, although specific studies are needed to confirm this.

Table 2: Summary of Hepatic Metabolic and Gene Expression Responses

ParameterEffect of Fatty Acid Oxidation InhibitionKey Regulators/MediatorsReference
Hepatic ATP ContentReducedMethyl Palmoxirate cambridge.org
Hepatic Energy StatusDecreasedMethyl Palmoxirate (synergistically with other inhibitors) physiology.org
PPARα/PGC-1α Target GenesRegulation implied due to inhibition of their primary pathwayPPARα, PGC-1α mdpi.comphysiology.org
FGF21 ExpressionIndirect regulation possible via PPARαPPARα, Sodium Butyrate ijbs.comnih.gov
UCP2 ExpressionIndirect regulation possible via FGF21FGF21 nih.gov

Adipocyte Metabolic Regulation and Stress Responses

The regulation of adipocyte metabolism and its response to stress are critical in understanding systemic energy homeostasis. While direct studies on this compound's comprehensive effects on adipocyte mitochondrial bioenergetics and endoplasmic reticulum (ER) stress are not extensively detailed in the available research, the inhibition of fatty acid oxidation (FAO) by compounds like methyl palmoxirate, the methyl ester of palmoxirate, provides insights into these pathways.

Inhibition of carnitine palmitoyltransferase I (CPT-I) by methyl palmoxirate directly impacts mitochondrial function by blocking the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is fundamental for energy production in adipocytes, particularly under conditions of high energy demand.

In vivo studies in dogs have demonstrated that intravenous administration of methyl palmoxirate has a potent antilipolytic effect, likely mediated by the stimulation of insulin (B600854) secretion. This indicates a systemic effect on adipose tissue, reducing the release of free fatty acids into circulation.

High levels of saturated fatty acids, such as palmitate, are known to induce endoplasmic reticulum (ER) stress in various cell types, including adipocytes. mdpi.comnih.govnih.gov This lipotoxicity can lead to the activation of the unfolded protein response (UPR), a cellular mechanism to cope with an accumulation of unfolded or misfolded proteins in the ER. mdpi.com

While direct studies linking this compound to ER stress in adipocytes are scarce, the accumulation of intracellular lipids due to inhibited FAO could theoretically contribute to lipotoxicity and subsequent ER stress. In 3T3-L1 adipocytes, treatment with palmitate has been shown to increase ER stress markers such as GRP78, PERK, and CHOP. mdpi.com This ER stress is a key factor in adipocyte dysfunction and inflammation associated with obesity. mdpi.com The UPR, once activated, can influence adipogenesis, lipid metabolism, and tissue inflammation through pathways involving IRE1-XBP1, PERK, and ATF6. mdpi.com

Oocyte Meiotic Maturation and Fatty Acid Oxidation Dependence

The process of oocyte meiotic maturation is an energy-intensive event, and emerging evidence highlights the critical role of fatty acid oxidation (FAO) in providing the necessary ATP. The use of FAO inhibitors like this compound and its derivatives has been instrumental in elucidating this dependence.

Inhibition of CPT-I, the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria, by methyl palmoxirate has been shown to significantly reduce bovine oocyte maturation and subsequent fertilization rates. This demonstrates that FAO is a crucial metabolic pathway for successful oocyte development. The inhibition of triglyceride metabolism in both cow and pig oocytes with methyl palmoxirate during in vitro maturation leads to a decrease in viability, as reflected by a reduced ability to form a blastocyst after fertilization.

The table below summarizes the impact of FAO modulation on oocyte maturation from various studies.

Compound Mechanism of Action Effect on Oocyte Maturation Model System
Methyl Palmoxirate CPT-I InhibitorReduced maturation and fertilizationBovine oocytes
Methyl Palmoxirate CPT-I InhibitorDecreased viability and blastocyst formationCow and pig oocytes

These findings underscore the reliance of oocytes on the mitochondrial β-oxidation of fatty acids as a primary energy source to support the complex cellular events of meiotic maturation.

Hypothalamic Neurometabolic Changes and Integrated Control Systems

The hypothalamus plays a central role in integrating metabolic signals to control energy homeostasis, including food intake and energy expenditure. The metabolism of fatty acids within hypothalamic neurons is a key component of this regulatory system.

Inhibition of FAO in the liver by methyl palmoxirate has been shown to reduce hepatic energy status, as indicated by decreased liver ATP content and a lower ATP-to-ADP ratio. physiology.org This change in hepatic energy state is hypothesized to be a signal that stimulates feeding behavior. While this study was not conducted directly on hypothalamic neurons, it provides a basis for how inhibiting FAO can impact cellular energy levels.

AMP-activated protein kinase (AMPK) is a critical energy sensor in cells, including neurons, that is activated by an increase in the AMP:ATP ratio, signaling a low energy state. physiology.org Hypothalamic AMPK is a key player in the regulation of feeding behavior and energy balance. frontiersin.org Its activity is modulated by various hormones and nutrients. nih.govmdpi.com While direct evidence of this compound's effect on hypothalamic AMPK is limited, studies on other FAO inhibitors suggest a connection. For instance, in the heart, inhibition of FFA β-oxidation with methyl palmoxirate leads to an energetic stress, an increase in the AMP:ATP ratio, and subsequent activation of AMPK. It is plausible that a similar mechanism exists in hypothalamic neurons, where a decrease in FAO would lead to a fall in ATP levels, activation of AMPK, and a subsequent stimulation of orexigenic (appetite-stimulating) pathways. nih.govnih.gov

Administration of methyl palmoxirate has been shown to increase the incorporation of radiolabeled palmitic acid into brain lipids, suggesting a shift in fatty acid partitioning away from oxidation and towards storage or incorporation into complex lipids. This altered lipid metabolism could have significant effects on the composition of cell membranes and the generation of lipid-signaling molecules within hypothalamic neurons.

Untargeted metabolomics studies in other contexts, such as after subarachnoid hemorrhage, have revealed significant changes in the metabolome of the hypothalamus, highlighting its sensitivity to metabolic perturbations. researchgate.net Recent lipidomics analysis of the whole brain has shown that interventions affecting neuroinflammation can alter the levels of various lipid species, including ceramides (B1148491), triglycerides, and glycerophospholipids, with the hypothalamus being a particularly responsive region. nih.gov These findings suggest that inhibiting FAO with this compound in the hypothalamus would likely lead to significant and detectable changes in the lipidome and metabolome, reflecting a shift in cellular energy and lipid metabolism.

The following table outlines the potential effects of FAO inhibition on hypothalamic neurons based on available research.

Parameter Observed/Hypothesized Effect of FAO Inhibition Potential Downstream Consequence
Neuronal ATP Levels DecreaseActivation of energy-sensing pathways
AMPK Activity IncreaseStimulation of orexigenic neuropeptides
Lipid Profile Altered fatty acid partitioning, potential increase in complex lipidsChanges in membrane fluidity and signaling
Metabolite Profile Shift in central carbon metabolismAltered neurotransmitter synthesis and neuronal function

Further research employing these "omics" technologies is necessary to fully elucidate the specific neurometabolic changes induced by this compound in the hypothalamus.

Investigations into Neuronal Activity and Gene Expression (e.g., c-Fos Immunoreactivity)

The administration of inhibitors of fatty acid oxidation, such as methyl palmoxirate (MP), the methyl ester of palmoxirate, has been instrumental in elucidating the neural circuits that monitor and respond to changes in metabolic fuel availability. A key technique in these investigations is the use of c-Fos immunohistochemistry. The protein product of the immediate-early gene c-fos, known as Fos, is widely used as a marker for neuronal activation because its expression is rapidly induced in response to neuronal stimulation. physiology.orgxiahepublishing.comnih.gov

Studies in rats have demonstrated that MP administration, at doses that stimulate feeding behavior, induces a distinct pattern of Fos-like immunoreactivity (Fos-li) in specific brain regions. nih.gov This suggests that the inhibition of fatty acid oxidation activates an afferent neural pathway from the hindbrain to the forebrain. nih.gov The brain areas consistently showing increased neuronal activity following MP treatment include:

Nucleus of the Solitary Tract (NTS) nih.govphysiology.org

Area Postrema (AP) nih.govphysiology.org

Lateral Parabrachial Nucleus (PBN) nih.govphysiology.org

Central Lateral Nucleus of the Amygdala (CeA) nih.govphysiology.org

Dorsal Lateral Bed Nucleus of the Stria Terminalis nih.gov

Paraventricular Nucleus of the Hypothalamus (PVN) nih.govphysiology.org

This pattern of Fos expression is consistent with the activation of neural pathways that process visceral sensory information, particularly from vagal afferents which innervate the NTS. physiology.org

Further research has shown that the neuronal response to MP is synergistic with other metabolic inhibitors. For instance, when MP is administered in combination with 2,5-anhydro-d-mannitol (B43424) (which decreases liver ATP), the resulting increase in Fos-li in the NTS, AP, and the parvocellular portion of the PVN is greater than the additive effect of either inhibitor alone. physiology.org This finding supports the concept that metabolic information is integrated at the level of the brain stem or periphery to control feeding behavior. physiology.org

The neuronal activation response to MP is also dependent on the metabolic state of the animal, which can be influenced by diet. In rats maintained on a high-fat, low-carbohydrate diet, MP administration significantly increased both food intake and Fos-li in key brain nuclei. Conversely, in rats fed a low-fat, high-carbohydrate diet, MP failed to elicit either a feeding response or an increase in neuronal activity. physiology.org This demonstrates a clear link between the diet-dependent metabolic effects of the inhibitor and the activation of specific brain circuits. physiology.org

Table 1: Effect of Methyl Palmoxirate (MP) and 2,5-Anhydro-D-mannitol (2,5-AM) on Neuronal Activity (Fos-like Immunoreactivity)

This table presents the mean number of Fos-positive cells in various brain regions of rats following treatment. Data is adapted from research investigating the synergistic effects of metabolic inhibitors. physiology.org

Brain RegionTreatment GroupMean Number of Fos-Positive Cells (± SEM)
Nucleus of the Solitary Tract (middle) Vehicle + Saline25 ± 4
MP + Saline55 ± 8
Vehicle + 2,5-AM110 ± 15
MP + 2,5-AM205 ± 20
Area Postrema Vehicle + Saline30 ± 5
MP + Saline60 ± 10
Vehicle + 2,5-AM150 ± 18
MP + 2,5-AM250 ± 25
Parabrachial Nucleus (external lateral) Vehicle + Saline15 ± 3
MP + Saline40 ± 6
Vehicle + 2,5-AM85 ± 12
MP + 2,5-AM140 ± 15
Hypothalamic Paraventricular Nucleus (parvocellular) Vehicle + Saline10 ± 2
MP + Saline25 ± 5
Vehicle + 2,5-AM70 ± 9
MP + 2,5-AM130 ± 14

Modulation of Cellular Stress and Inflammatory Responses in Neural Tissues

While direct studies on palmoxirate's role in modulating inflammatory responses within neural tissues are limited, the mechanism of action—inhibition of fatty acid oxidation (FAO)—provides a basis for understanding its potential impact. The brain's energy metabolism largely avoids the use of long-chain fatty acids, partly due to their potential to generate mitochondrial reactive oxygen species (ROS), thereby increasing oxidative stress. researchgate.net Suppressing the already low rate of neuronal FAO could theoretically protect neurons from oxidative damage. researchgate.net

Neuroinflammation is a process involving abnormal interactions between neurons, glial cells (such as astrocytes and microglia), and blood vessels in the brain. gsu.edu This process is increasingly implicated in a range of neurodegenerative diseases. dementiasplatform.uk Glial cells play a critical role in both metabolic support and inflammatory responses. dementiasplatform.uknih.gov Astrocytes, for instance, possess the metabolic machinery for FAO and are involved in managing the brain's redox balance. frontiersin.org Both astrocytes and microglia can be activated under conditions of stress, injury, or infection, leading to an inflammatory response. nih.govpasteur.fr

In the central nervous system, microglia act as the resident macrophages and their activation is a key component of the inflammatory response during cerebral ischemia and traumatic brain injury. nih.gov The function of these immune cells is tightly linked to their metabolic state. For example, the Na+/H+ exchanger isoform 1 (NHE-1), which is crucial for maintaining pH homeostasis in immune cells like microglia, is activated during respiratory burst and is involved in the inflammatory process. nih.gov

Given that fatty acid metabolism can influence cellular stress and that glial cells are central to both FAO and neuroinflammation, inhibiting FAO with compounds like palmoxirate could potentially modulate these processes. By altering the metabolic substrate availability, such inhibitors may influence the activation state of microglia and astrocytes, thereby affecting the release of inflammatory mediators. However, further research is required to directly investigate the effects of palmoxirate on cellular stress markers and inflammatory pathways in specific neural cell types.

Preclinical Biological Systems and Experimental Models

In Vitro Cellular Models for Metabolic Pathway Analysis

In vitro models are fundamental in dissecting the specific molecular and metabolic consequences of palmoxirate sodium treatment at the cellular level.

Established cell lines offer a reproducible and controlled environment to study the direct effects of this compound on enzyme activity and metabolic pathways.

H9c2 Cells: Derived from embryonic rat heart tissue, H9c2 cells are a widely used model for cardiomyocytes. mdpi.com Studies using palmitic acid, the substrate whose oxidation is inhibited by palmoxirate, have shown that this fatty acid can induce apoptosis and oxidative stress in H9c2 cells. nih.govnih.gov Treatment with palmitic acid has been observed to decrease cell viability in a dose-dependent manner. nih.gov Furthermore, it can lead to the generation of reactive oxygen species (ROS) and the expression of NADPH oxidase 2 (NOX2), a key superoxide-generating enzyme. nih.gov The lipotoxic effects of palmitic acid in H9c2 cells can be ameliorated by interventions that reduce oxidative stress or modulate metabolic pathways, such as treatment with high-density lipoprotein or empagliflozin, which can activate AMPK and increase the expression of carnitine palmitoyltransferase I (CPT1). nih.govfrontiersin.org

HepG2 Cells: The HepG2 cell line, derived from a human hepatoblastoma, is a cornerstone for in vitro studies of liver metabolism, including lipoprotein, cholesterol, and bile acid synthesis. nih.gov These cells express a wide array of liver-specific metabolic functions, making them a suitable model to investigate the hepatic effects of inhibiting fatty acid oxidation. nih.gov Research has demonstrated that exposure of HepG2 cells to certain environmental endocrine-disrupting compounds can lead to increased lipid droplet formation and dysregulation of genes controlling lipid homeostasis, including those involved in triglyceride synthesis and fatty acid uptake and oxidation. researchgate.net

MCF-7 Cells: The MCF-7 cell line, a luminal A type of breast cancer cell, is characterized by the expression of estrogen receptors. mdpi.com Studies on lipid metabolism in MCF-7 cells have revealed that they have a distinct fatty acid profile compared to other breast cancer cell lines, with a higher content of monounsaturated fatty acids. mdpi.com The metabolic behavior of these cells can be reprogrammed, and they can utilize fatty acids from their microenvironment to fuel proliferation. nih.gov Investigations into the effects of different fatty acids on MCF-7 cells have shown that their response, in terms of cell viability and lipid profile modulation, can vary. mdpi.com

Cell LineModel SystemKey Metabolic Findings Related to Fatty Acid Metabolism
H9c2 CardiomyoblastPalmitic acid induces apoptosis, oxidative stress, and decreased cell viability. mdpi.comnih.govnih.gov
HepG2 HepatoblastomaExpresses a wide range of liver-specific metabolic functions, including those related to lipid metabolism. nih.gov
MCF-7 Breast CancerExhibits a distinct lipid profile and can utilize exogenous fatty acids for proliferation. mdpi.comnih.gov

Primary cells, isolated directly from tissues, provide a model that more closely resembles the in vivo physiological state.

Mouse Oocytes: The metabolic processes within oocytes are critical for their development and maturation. nih.gov Research has shown that fatty acid oxidation is an important energy source for meiotic resumption in mouse oocytes. nih.gov Inhibition of carnitine palmitoyltransferase-1 (CPT1), the enzyme targeted by palmoxirate, with inhibitors like etomoxir (B15894), can block meiotic induction. nih.gov Conversely, activators of CPT1 can stimulate meiotic resumption, highlighting the crucial role of fatty acid oxidation in this process. nih.gov

Primary Hepatocyte Cultures: Primary human hepatocytes are a vital in vitro model for studying liver function and drug metabolism. nih.gov However, their metabolic state can shift, particularly in the early hours after thawing from cryopreservation. nih.gov These cells are used to investigate the impact of various compounds on hepatic metabolism. Studies using primary rat hepatocytes have shown that treatment with palmitate can lead to increased mitochondrial metabolism, oxidative stress, and apoptosis. vanderbilt.edu

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models, which involve the study of intact tissues or organs outside the body, allow for the investigation of metabolic processes in a more integrated system than cultured cells.

The heart is highly dependent on efficient energy conversion, with fatty acids being the primary energy source in a healthy myocardium. nih.gov Isolated and perfused heart models have been instrumental in understanding cardiac substrate preference and metabolism. nih.gov These studies have revealed a complex interplay between different energy substrates, with their relative concentrations being a primary determinant of their utilization rate. nih.gov By using techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers can assess ion homeostasis, energetics, and substrate preference in real-time in isolated perfused hearts. nih.gov

Isolated liver cells and mitochondria are used to study hepatic metabolic pathways in detail. Research on isolated rat pancreatic islets has shown that prolonged exposure to sodium palmitate can lead to the uncoupling of mitochondrial respiration, decreased ATP content, and increased production of reactive oxygen species. nih.govresearchgate.net These findings suggest that an overload of fatty acids can impair mitochondrial function, a key aspect of cellular metabolism that is directly influenced by inhibitors of fatty acid oxidation. nih.govresearchgate.net

In Vivo Animal Models for Systemic Metabolic Research

In vivo animal models are indispensable for understanding the systemic effects of metabolic modulators like this compound. These models allow for the investigation of complex physiological responses and the interplay between different organs and tissues. Studies in animal models have been crucial in elucidating the role of fatty acid oxidation in various physiological and pathological states. For instance, in a mouse model of hepatotoxicity, it was shown that modulating mitochondrial metabolism can protect against liver injury. nih.gov

Rodent Models for Dietary Interventions and Metabolic Challenges

Preclinical studies have extensively utilized rodent models, such as Sprague-Dawley rats and mice, to investigate the metabolic consequences of inhibiting fatty acid oxidation with compounds like methyl palmoxirate. These models are instrumental in understanding how the body adapts to metabolic challenges and dietary interventions.

In one notable study, Sprague-Dawley rats were administered methyl palmoxirate to explore its impact on food intake. The research demonstrated that methyl palmoxirate, an inhibitor of fatty acid oxidation, led to an increase in food consumption nih.gov. This effect was observed particularly in rats fed a high-fat diet, highlighting the interplay between dietary composition and the metabolic effects of the compound. The use of rodent models allows for controlled dietary manipulations, providing a clear window into how inhibiting fatty acid oxidation influences energy homeostasis under different nutritional states.

Furthermore, pharmacokinetic studies in rats have been crucial in understanding the absorption, distribution, metabolism, and excretion of methyl palmoxirate. Following oral administration to rats, the unmetabolized drug was not detectable in plasma or urine. However, intravenous administration revealed a rapid clearance from the plasma, suggesting it readily enters tissue lipid pools or is metabolized in a manner similar to long-chain fatty acids nih.gov. These findings in rodent models are vital for interpreting the physiological effects observed in metabolic studies.

Table 1: Effects of Methyl Palmoxirate on Food Intake in Rodent Models
Rodent ModelCompoundDietary ConditionObserved Effect on Food IntakeReferenceSprague-Dawley RatsMethyl PalmoxirateHigh-Fat DietIncreased nih.govRatsMethyl PalmoxirateNot SpecifiedIncreased nih.gov

Assessment of Integrated Metabolic Control of Feeding Behavior and Neural Substrates

The investigation of this compound and its derivatives has provided significant insights into the integrated metabolic control of feeding behavior and the underlying neural substrates. Research suggests that the brain integrates signals related to the metabolism of different fuels to regulate food intake.

Studies using methyl palmoxirate in combination with other metabolic inhibitors have been pivotal in uncovering these mechanisms. For instance, when methyl palmoxirate was administered to Sprague-Dawley rats alongside 2,5-anhydro-D-mannitol (B43424) (which decreases liver ATP content), there was a synergistic increase in feeding behavior. This suggests that the brain receives and integrates signals about both fatty acid oxidation and hepatic energy status to control food intake.

Crucially, this combined treatment also led to a synergistic increase in Fos-like immunoreactivity in several specific brain regions. These areas include the nucleus of the solitary tract, the area postrema, and the parvocellular portion of the hypothalamic paraventricular nucleus. The expression of c-Fos protein is often used as a marker for neuronal activity. The heightened activity in these brain regions provides strong evidence for their involvement in the metabolic control of feeding. These findings suggest that the integration of metabolic information may occur in the periphery or at the level of the brain stem, which then relays this information to higher brain centers to influence feeding behavior.

Table 2: Neural Substrates Activated by Combined Methyl Palmoxirate and 2,5-anhydro-D-mannitol Treatment in Sprague-Dawley Rats
Brain RegionObserved EffectIndicator of Neuronal ActivityNucleus of the Solitary TractSynergistic increase in immunoreactivityFos-like immunoreactivityArea PostremaSynergistic increase in immunoreactivityFos-like immunoreactivityParvocellular portion of the Hypothalamic Paraventricular NucleusSynergistic increase in immunoreactivityFos-like immunoreactivity

Tissue-Specific Responses and Metabolic Adaptations in Various Organs

The heart and skeletal muscle, both highly metabolic tissues, exhibit distinct responses to the inhibition of fatty acid oxidation. The heart is unique in that it contains both the muscle and liver isoforms of CPT-I, the enzyme inhibited by palmoxirate nih.gov. The liver isoform is more prominent in the fetal heart, while the muscle isoform becomes the predominant enzyme after birth nih.gov.

In a study involving diabetic rats, the administration of methyl palmoxirate led to significant changes in cardiac metabolism and function. Diabetes in rats typically causes a decrease in the myosin V1 isoenzyme and an increase in the V3 isoenzyme in the cardiac ventricle. Treatment with methyl palmoxirate partially reversed these effects, re-establishing the predominance of myosin V1 and increasing Ca2+-activated myosin ATPase activity by 60% nih.gov. These changes occurred without alterations in insulin (B600854) or thyroid hormone levels, suggesting that the effects were mediated through the inhibition of cardiac beta-oxidation and a resultant increase in glucose utilization nih.gov. This indicates that shifts in cardiac substrate consumption can directly influence the molecular and enzymatic composition of the heart muscle nih.gov.

In contrast to the heart, skeletal muscle relies on the muscle-specific isoform of CPT-1 (CPT1B). While direct comparative studies on the effects of palmoxirate on heart versus skeletal muscle are limited, research on CPT-1 inhibition in general provides valuable insights. Inhibition of CPT-1 in skeletal muscle is known to shift metabolism towards glucose oxidation. However, the systemic effects of non-specific CPT-1 inhibitors can be complex, as they also impact the liver and heart nih.gov. The differential expression of CPT-1 isoforms and the varying reliance on fatty acid oxidation for energy in these tissues likely contribute to their distinct metabolic adaptations in response to inhibitors like palmoxirate.

Table 3: Effects of Methyl Palmoxirate on Cardiac Parameters in Diabetic Rats
ParameterDiabetic Rats (Control)Diabetic Rats + Methyl PalmoxirateReferenceMyosin Isoenzyme PredominanceIncreased V3Re-established V1 predominance nih.govCa2+-activated Myosin ATPase ActivityDecreasedIncreased by 60% nih.gov

Structure Activity Relationships and Molecular Interactions

Derivativization and Structure-Activity Relationship (SAR) Studies of Palmoxirate Sodium Analogues

The inhibitory action of this compound is not exerted by the molecule itself but by its metabolic derivative. For the compound to be efficacious, it must first be converted in vivo to its coenzyme A (CoA) thioester, Palmoxiryl-CoA. researchgate.netub.edu This bioactivation is a critical step, suggesting that the CoA moiety plays a crucial role in directing the inhibitor to the active site of its target protein, Carnitine Palmitoyltransferase 1 (CPT1), and anchoring it effectively. ub.edu This mechanism is reminiscent of other CPT1 inhibitors like Etomoxir (B15894), which also require conversion to their CoA esters to exert their inhibitory effects. ub.edu

Structure-activity relationship (SAR) studies for Palmoxirate analogues have focused on understanding the structural requirements for potent CPT1 inhibition. Research into compounds with a similar oxirane-carboxylic acid warhead indicates that the long alkyl chain is a key feature for binding. This lipophilic tail likely interacts with hydrophobic regions within the CPT1 binding site, mimicking the natural substrate, palmitoyl-CoA.

Synthetic procedures have been developed for creating isotopically labeled versions of Palmoxirate, such as carbon-14 (B1195169) labeled sodium palmoxirate. researchgate.net These labeled analogues are invaluable tools for metabolic studies, allowing researchers to trace the compound's distribution, metabolism, and target engagement without altering its fundamental chemical structure. The synthesis of the coenzyme A ester of labeled palmoxirate has also been reported, providing a direct means to study the interaction of the active form of the drug with its target enzyme. researchgate.net While some discussion of the SAR around similar compounds has been reported, literature does not indicate the identification of an analogue significantly more potent than the parent compound. researchgate.net

Computational Modeling and Simulation

Computational techniques are indispensable for visualizing and analyzing the interactions between small molecules like Palmoxirate and their protein targets at an atomic level. Methodologies such as molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling provide deep insights that guide further drug design and optimization. nih.govvdoc.pub

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov In the case of Palmoxirate, docking studies focus on its active form, Palmoxiryl-CoA, and its interaction with CPT1. Docking analyses of similar inhibitors with CPT1A models have shown that the CoA portion of the molecule is crucial for binding, directing the inhibitor into the enzyme's catalytic cavity, much like the natural substrate palmitoyl-CoA and the physiological inhibitor malonyl-CoA. ub.edu

The docking simulations would position the long tetradecyl chain of Palmoxirate within a hydrophobic tunnel in the CPT1 enzyme. The oxirane ring, the key functional group responsible for irreversible inhibition, is positioned near the catalytic residues of the enzyme. The analysis of these docked poses helps to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net This information is fundamental for understanding the basis of the compound's inhibitory potency and for designing new analogues with potentially improved binding affinity.

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-protein interactions compared to the static view provided by molecular docking. nih.govuzh.ch An MD simulation calculates the motion of every atom in the system over time, providing insights into the conformational changes, flexibility, and stability of the protein-ligand complex. researchgate.net

For the Palmoxiryl-CoA-CPT1 complex, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Analyze the flexibility of different regions of the protein upon ligand binding.

Identify and characterize the network of water molecules at the binding interface that may mediate interactions.

Explore the dynamic behavior of the ligand within the binding pocket, revealing how the interactions evolve over time. nih.gov

These simulations can elucidate the complete binding pathway and the structural rearrangements that occur within the protein to accommodate the ligand, offering a deeper understanding of the inhibition mechanism. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.orgmdpi.com The goal is to develop a predictive model that can estimate the activity of newly designed, not-yet-synthesized analogues. drugdesign.org

A QSAR study on Palmoxirate analogues would involve several steps:

Data Set Assembly: A series of Palmoxirate analogues with experimentally determined inhibitory activities against CPT1 would be compiled.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and by predicting the activity of a test set of compounds not used in the model's creation. drugdesign.orgnih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.govresearchgate.net These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties, providing a visual map that highlights which regions of the molecule are critical for activity. This information is invaluable for rationally designing more potent inhibitors.

Interactive Data Table: Summary of Computational Techniques

Computational MethodApplication for this compound ResearchKey Insights Provided
Molecular Docking Predicting the binding mode of Palmoxiryl-CoA within the CPT1 active site.Identifies key amino acid interactions, preferred ligand conformation, and stabilizes hydrophobic and electrostatic contacts. ub.edu
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior and stability of the Palmoxiryl-CoA-CPT1 complex over time.Reveals conformational changes, binding pathway energetics, and the role of solvent molecules in the interaction. nih.govuzh.ch
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models for the biological activity of new Palmoxirate analogues.Correlates physicochemical properties with inhibitory potency, guiding the design of new compounds with enhanced activity. ajrconline.orgdrugdesign.org

Q & A

Q. What experimental models are most suitable for studying Palmoxirate Sodium’s inhibition of long-chain fatty acid oxidation?

Methodological Answer: In vitro models such as isolated cardiomyocytes or hepatocytes are ideal for observing direct metabolic effects due to their high sensitivity to fatty acid oxidation inhibitors. For in vivo studies, rodent models (e.g., streptozotocin-induced diabetic rats) are widely used to evaluate hypoglycemic activity via glucose tolerance tests and blood glucose monitoring. Ensure protocols include controls for diet-induced variability, as fatty acid metabolism is influenced by nutritional state .

Q. How can researchers design experiments to validate this compound’s mechanism via the Randle cycle?

Methodological Answer: Quantify substrate competition between glucose and fatty acids by measuring glucose uptake (e.g., 2-NBDG fluorescence assays) in muscle or liver cells under varying fatty acid concentrations. Pair this with measurements of acetyl-CoA carboxylase (ACC) activity and citrate levels to assess metabolic shifts. Use isotopic tracers (e.g., ¹⁴C-palmitate) to track fatty acid oxidation rates .

Q. What standardized assays are recommended for evaluating this compound’s hypoglycemic efficacy?

Methodological Answer:

  • In vitro : Glucose uptake assays in L6 myocytes or 3T3-L1 adipocytes.
  • In vivo : Intraperitoneal glucose tolerance tests (IPGTT) in diabetic rodent models, with frequent blood sampling over 120 minutes.
  • Analytical : HPLC or LC-MS for quantifying this compound plasma concentrations to correlate pharmacokinetics with pharmacodynamics .

Advanced Research Questions

Q. How can contradictory data on this compound’s therapeutic efficacy across studies be resolved?

Methodological Answer: Conduct a systematic meta-analysis with strict inclusion criteria (e.g., standardized dosing, animal strain, and measurement protocols). Use sensitivity analyses to identify confounding variables such as diet composition or fasting duration. Cross-validate findings with transcriptomic data (e.g., RNA-seq of hepatic tissues) to uncover molecular pathways affected by this compound under varying conditions .

Q. What strategies optimize dose-response studies for this compound in preclinical models?

Methodological Answer: Employ a factorial design to test multiple doses (e.g., 10–100 mg/kg) against both acute and chronic administration timelines. Use nonlinear regression models to estimate EC₅₀ values and assess toxicity thresholds via liver enzyme panels (ALT/AST) and histopathology. Reference guidelines from Beilstein Journal of Organic Chemistry for reproducible compound characterization, including NMR, HPLC purity, and elemental analysis .

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?

Methodological Answer: Combine metabolomic (e.g., GC-MS for fatty acid profiles) and transcriptomic datasets to map interactions between lipid metabolism genes and glucose regulation. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify nodes where this compound alters metabolic flux. Validate findings with CRISPR-Cas9 knockout models targeting key enzymes like CPT1A .

Q. What methodologies assess this compound’s impact on behavioral outcomes in preclinical models?

Methodological Answer: Monitor feeding behavior and locomotor activity in rodents using automated systems (e.g., LABORAS). Pair this with Fos-like immunoreactivity mapping in hypothalamic regions to link metabolic effects to neural activity. Control for stress-induced variability by standardizing housing conditions and acclimatization periods .

How should clinical researchers formulate PICOT-compliant questions for this compound trials?

Methodological Answer: Apply the PICOT framework:

  • P opulation: Type 2 diabetes patients with confirmed fatty acid oxidation dysregulation.
  • I ntervention: Oral this compound (dose TBD).
  • C omparison: Placebo or metformin.
  • O utcome: HbA1c reduction ≥0.5% over 12 weeks.
  • T imeframe: 6-month follow-up for sustained efficacy. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) during protocol review .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound studies?

  • Compound Characterization : Provide NMR, HRMS, and elemental analysis data for new derivatives. For known compounds, cite literature confirming synthesis and purity .
  • Protocol Transparency : Detail animal husbandry conditions, fasting protocols, and randomization methods. Share raw data and analysis scripts via repositories like Zenodo .

Q. How can researchers mitigate ethical challenges in human studies involving this compound?

  • Informed Consent : Clearly explain risks of hypoglycemia and long-term metabolic impacts.
  • Data Integrity : Pre-register trials on ClinicalTrials.gov to avoid selective outcome reporting. Use blinded adjudication committees for endpoint assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.